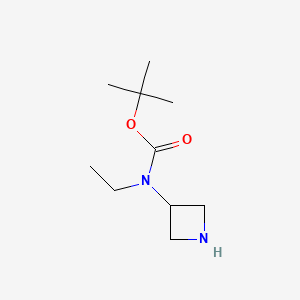

Tert-butyl azetidin-3-yl(ethyl)carbamate

描述

Significance of Azetidine (B1206935) Scaffolds in Constrained Ring Systems and Molecular Design

Azetidines, four-membered nitrogen-containing heterocycles, are considered strained ring systems due to the deviation of their bond angles from the ideal tetrahedral geometry. This inherent ring strain, while posing synthetic challenges, also imparts unique reactivity and conformational rigidity. chemrxiv.org In the realm of molecular design, particularly in medicinal chemistry, conformational constraint is a key strategy for enhancing the potency and selectivity of drug candidates. mdpi.com By locking flexible acyclic moieties into a more rigid cyclic framework, the entropic penalty upon binding to a biological target is reduced, often leading to improved binding affinity. mdpi.com

The azetidine scaffold serves as a bioisostere for other commonly used saturated heterocycles like piperidine (B6355638) and pyrrolidine (B122466), but with a smaller and more rigid structure. mdpi.com This compactness allows for the exploration of new chemical space and can lead to improved physicochemical properties, such as solubility and metabolic stability. The strategic incorporation of an azetidine ring can, therefore, profoundly influence the pharmacological profile of a molecule. nih.govnih.gov

Role of the Tert-butyl Carbamate (B1207046) Moiety as a Protecting Group and Synthetic Handle

The tert-butyl carbamate (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. nih.gov Its popularity stems from its ease of installation, typically through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. nih.gov This stability makes it orthogonal to many other protecting groups, allowing for selective deprotection strategies in complex multi-step syntheses.

Crucially, the Boc group can be readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA), to reveal the free amine. nih.gov This acid-lability is a cornerstone of its utility, providing a mild and efficient deprotection method. Beyond its role as a protecting group, the carbamate functionality can also act as a synthetic handle, influencing the reactivity of adjacent positions and enabling specific chemical transformations.

Research Trajectory and Importance of Tert-butyl Azetidin-3-yl(ethyl)carbamate Derivatives

The convergence of the azetidine scaffold and the Boc protecting group in this compound has positioned this molecule and its derivatives as important intermediates in contemporary research, particularly in the field of medicinal chemistry. A significant area of application is in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological disorders and inflammatory processes. nih.govnih.govacs.orgsci-hub.se

Research has shown that 3-substituted azetidine carbamates are effective irreversible inhibitors of MAGL. nih.govacs.orgsci-hub.se The azetidine ring provides a rigid core that can be further functionalized to optimize binding to the enzyme's active site, while the carbamate moiety is crucial for the inhibitory mechanism. The ethyl group on the carbamate nitrogen of the title compound can be varied to explore structure-activity relationships, and the Boc-protected azetidine nitrogen allows for further elaboration of the molecule.

The research trajectory for derivatives of this compound is focused on the synthesis of novel, potent, and selective enzyme inhibitors. For instance, related azetidine-containing carbamates have been explored as building blocks for creating libraries of compounds for high-throughput screening against various biological targets. nih.gov The ability to readily deprotect the azetidine nitrogen and introduce diverse substituents makes these compounds versatile platforms for generating chemical diversity.

Furthermore, the development of synthetic routes to access these molecules is an active area of research. Efficient and scalable syntheses are crucial for their application in drug discovery programs. For example, a common synthetic approach involves the reductive amination of N-Boc-3-oxoazetidine with ethylamine (B1201723), followed by protection of the resulting secondary amine with a Boc group, or the direct alkylation of N-Boc-3-aminoazetidine.

The importance of this compound and its derivatives lies in their ability to provide a constrained and functionalizable scaffold for the design of new therapeutic agents. As our understanding of the role of enzymes like MAGL in disease progresses, the demand for sophisticated and effective inhibitors will continue to grow, ensuring the continued relevance of this class of compounds in organic and medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol nih.gov |

| Appearance | Liquid nih.gov |

| CAS Number | 929716-69-8 nih.gov |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-5-12(8-6-11-7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWCZZDKHFHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695423 | |

| Record name | tert-Butyl azetidin-3-yl(ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929716-69-8 | |

| Record name | tert-Butyl azetidin-3-yl(ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Azetidin 3 Yl Ethyl Carbamate and Its Structural Analogues

Direct Synthesis Strategies for the Tert-butyl Azetidin-3-yl(ethyl)carbamate Core Structure

Direct synthesis of this compound can be strategically approached through the functionalization of a pre-formed azetidine (B1206935) ring. A common and efficient pathway involves the reductive amination of a ketone precursor, followed by protection of the resulting secondary amine.

A key intermediate in this approach is tert-butyl 3-oxoazetidine-1-carboxylate . This compound can be synthesized from commercially available starting materials such as 1-benzylazetidin-3-ol. The synthesis involves a debenzylation under hydrogenation conditions to yield tert-butyl 3-hydroxyazetidine-1-carboxylate, which is then oxidized to the desired ketone using methods like the TEMPO-mediated oxidation. nih.gov

With tert-butyl 3-oxoazetidine-1-carboxylate in hand, a direct reductive amination with ethylamine (B1201723) can be performed. This reaction typically utilizes a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced to the secondary amine. To yield the final product, the secondary amine is protected with a tert-butoxycarbonyl (Boc) group, often in a one-pot procedure. nih.govnih.gov

An alternative direct approach involves the N-alkylation of tert-butyl azetidin-3-ylcarbamate . This method introduces the ethyl group onto the exocyclic nitrogen atom. For instance, a similar reaction has been reported where tert-butyl N-(azetidin-3-yl)carbamate was reacted with ethyl 2-bromopropanoate (B1255678) in the presence of a base like triethylamine (B128534) to achieve N-alkylation. rsc.org A similar strategy could be employed using an ethylating agent like ethyl iodide or ethyl bromide.

Approaches for Azetidine Ring Construction and Functionalization

The construction of the azetidine ring is a cornerstone of the synthesis of complex molecules like this compound. Various methodologies have been developed to forge this strained four-membered heterocycle.

Intramolecular Cyclization Pathways to Azetidines

Intramolecular cyclization is a widely employed strategy for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor bearing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions. A common method is the intramolecular SN2 reaction of γ-amino halides or sulfonates.

Another powerful intramolecular approach is the palladium-catalyzed amination of C(sp³)–H bonds. This method allows for the direct formation of the azetidine ring from an acyclic amine precursor, offering high efficiency and functional group tolerance. orgsyn.org

Intermolecular Cycloaddition Reactions for Four-Membered Heterocycles

Intermolecular [2+2] cycloadditions provide a convergent and efficient route to four-membered rings. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key example for the synthesis of azetidines. Recent advancements have enabled these reactions to be mediated by visible light, offering milder and more selective conditions. google.com The reaction of an appropriate imine and alkene under photochemical conditions can directly generate a highly functionalized azetidine core.

Ring Contraction Methodologies from Larger Heterocycles

Ring contraction of larger heterocyclic systems, such as pyrrolidines, offers a unique pathway to azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base, various nucleophiles can be incorporated into the resulting α-carbonylated N-sulfonylazetidines. This method provides access to functionalized azetidines that can be further elaborated.

Strain-Release Homologation in Azetidine Synthesis

The high ring strain of bicyclic systems like azabicyclo[1.1.0]butanes can be harnessed as a driving force for the synthesis of azetidines. In a strain-release homologation approach, the reaction of an azabicyclo[1.1.0]butyl lithium species with a boronic ester, followed by an acid-catalyzed 1,2-migration, leads to the formation of a homologated azetidinyl boronic ester. This method allows for the modular construction of a diverse range of substituted azetidines.

Introduction and Derivatization of the Ethylcarbamate Functionality

The introduction of the ethylcarbamate group onto the azetidine-3-amine core is a crucial step in the synthesis of the target molecule. This can be achieved through a multi-step sequence involving N-ethylation followed by carbamate (B1207046) formation, or through direct carbamoylation.

A common route to introduce the ethyl group is through reductive amination of a primary amine with acetaldehyde (B116499) or through direct alkylation with an ethyl halide. For instance, starting from tert-butyl 3-aminoazetidine-1-carboxylate , a reductive amination with acetaldehyde would yield the N-ethyl derivative.

Following N-ethylation, the secondary amine can be converted to the tert-butyl carbamate. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. researchgate.net This protection strategy is widely used in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.

A one-pot tandem direct reductive amination and N-Boc protection has also been reported as an efficient method for the synthesis of N-Boc protected secondary amines from aldehydes and primary amines. nih.govnih.gov This approach streamlines the synthesis by combining the reductive amination and protection steps into a single operation, often leading to high yields and selectivity.

Stereoselective Synthesis of Chiral Azetidine Carbamate Derivatives

The generation of chiral azetidine carbamates, where the stereochemistry at the C3 position is precisely controlled, is a critical challenge in synthetic chemistry. Achieving high levels of stereoselectivity is essential as the biological activity of such molecules is often dependent on a single enantiomer. Methodologies to this end typically rely on two main strategies: the use of a chiral pool of starting materials or the application of asymmetric catalysis and chiral auxiliaries.

One prominent approach involves the use of chiral precursors that already contain the necessary stereocenter. For instance, natural amino acids can serve as a convenient and inexpensive chiral pool for synthesizing chiral azetidin-3-ones, which are key intermediates for azetidine carbamate derivatives. nih.gov However, this approach can be limited by the availability of the desired amino acid stereoisomer.

To overcome these limitations, methods employing chiral auxiliaries have been developed. The use of a tert-butanesulfinamide auxiliary, for example, allows for high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org A powerful and more general method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidine ring with excellent enantiomeric excess (typically >98% e.e.). nih.gov The t-butanesulfonyl protecting group used in this process is advantageous as it leverages chiral t-butanesulfinimine chemistry and can be easily removed under acidic conditions. nih.gov

These stereoselective methods provide access to enantiopure azetidin-3-ones, which can then be converted to the target carbamate. For example, reductive amination followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group would yield the desired chiral azetidine carbamate derivative.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like amino acids as starting materials. nih.gov | Cost-effective, readily available starting materials. | Limited to the scope and configuration of the natural chiral pool. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. rsc.org | High stereoselectivity, applicable to a wider range of substrates. | Requires additional steps for introduction and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov | High efficiency, excellent stereocontrol (>98% e.e. reported). nih.gov | Catalyst can be expensive, optimization of reaction conditions may be required. |

Post-Synthetic Modifications and Diversification of the Azetidine Skeleton

Once the core azetidine ring is synthesized, its functionalization is key to creating a diverse library of analogues for structure-activity relationship (SAR) studies. The strained four-membered ring and the nitrogen atom provide multiple handles for chemical modification. rsc.orgnih.gov

N-Alkylation and N-Functionalization Strategies

The secondary amine of the azetidine ring is a prime site for functionalization. N-alkylation introduces substituents that can modulate a compound's properties, such as its polarity, basicity, and ability to interact with biological targets. Phase-transfer catalysis (PTC) is an effective method for the N-alkylation of azetidines. phasetransfercatalysis.com This technique can be performed using an alkylating agent in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base such as potassium carbonate. phasetransfercatalysis.com The mechanism likely involves the solubilization of the polar amine in the non-polar solvent and may not require the formation of a highly basic N-anion, which is notable given the strained nature of the azetidine ring. phasetransfercatalysis.com

Beyond simple alkylation, the nitrogen can be functionalized with a variety of groups. For example, 4-chloromethylpyrazoles have been shown to react readily with carbamates under neutral conditions, providing a mild method for N-functionalization. researchgate.net

Aza-Michael Addition Protocols for Azetidine Derivatives

The aza-Michael addition is a powerful, often catalyst-free reaction for forming carbon-nitrogen bonds. nih.gov In this reaction, the nucleophilic nitrogen of the azetidine ring can add to a Michael acceptor, which is an electron-deficient alkene, such as an acrylate (B77674) or vinyl ketone. nih.govresearchgate.net This reaction is highly efficient and follows the principles of green chemistry, often proceeding quantitatively at room temperature without the need for a catalyst. nih.gov The addition of the azetidine amine to the carbon-carbon double bond of the Michael acceptor proceeds through a zwitterionic intermediate to form a new C-N bond, effectively tethering a new functional group to the azetidine nitrogen. researchgate.net This protocol allows for the introduction of a wide array of side chains, including those containing ester, nitrile, or other functional groups, significantly diversifying the molecular structure. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis for forming C-C and C-N bonds. rsc.org These reactions are crucial for the diversification of the azetidine skeleton, particularly at the C3 position.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of the azetidine nitrogen with aryl or heteroaryl halides. nih.govyoutube.com This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand, such as Xantphos, and a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org These mild conditions are generally well-tolerated by the azetidine ring and other functional groups. nih.govbeilstein-journals.org

C-C Bond Formation: To form new carbon-carbon bonds at the azetidine ring, a halogen substituent is typically required on the ring itself (e.g., 3-iodoazetidine). This halogenated intermediate can then participate in various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the haloazetidine with a boronic acid, and the Hiyama coupling, which uses an organosilane, are effective methods for introducing aryl or vinyl groups at the C3 position, yielding 3-aryl or 3-vinylazetidines. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Azetidine Functionalization

| Reaction | Coupling Partners | Bond Formed | Typical Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Azetidine + Aryl/Heteroaryl Halide | C-N | Pd(OAc)₂ or Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane. beilstein-journals.org |

| Suzuki-Miyaura Coupling | 3-Haloazetidine + Boronic Acid | C-C | Nickel or Palladium catalyst. organic-chemistry.org |

| Hiyama Coupling | 3-Haloazetidine + Organosilane | C-C | Palladium catalyst, mild conditions. organic-chemistry.org |

Introduction of Halogenated Substituents on the Azetidine Ring

The installation of halogen atoms on the azetidine ring is a strategic step, as they serve as versatile handles for subsequent cross-coupling reactions. One innovative method involves the halogenation of titanacyclobutanes. nih.gov In this approach, a ketone precursor, such as N-Boc-3-azetidinone, is treated to form a titanacyclobutane intermediate. nih.govresearchgate.net Subsequent reaction with a halogen source like bromine (Br₂) yields a functionalized dihalide which can be cyclized with an amine to form the desired halogenated azetidine. nih.gov

Another strategy is the iodocyclization of homoallyl amines. rsc.org Treating a homoallyl amine with iodine in the presence of a base can lead to the stereoselective formation of 2-(iodomethyl)azetidine derivatives. rsc.org These halogenated azetidines are key intermediates for further diversification using the palladium-catalyzed methods described previously.

Process Chemistry Considerations for Scalable Production

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges, including cost, safety, efficiency, and environmental impact. For a molecule like this compound, developing a scalable and green synthesis is paramount.

A case study in the scalable synthesis of a related azetidine-containing molecule, the drug Baricitinib, highlights key process chemistry considerations. nih.gov The synthesis was optimized to use commercially available, low-cost starting materials. nih.gov A critical step, the oxidation of a 3-hydroxyazetidine to a 3-oxoazetidine, was achieved using a green oxidation system (TEMPO/H₂O₂) in a microchannel reactor. nih.gov This technology offers superior heat and mass transfer, improving safety and reaction efficiency on a large scale. nih.gov

Subsequent steps in a large-scale synthesis must also be robust and high-yielding. For example, the Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group onto the 3-oxoazetidine, followed by deprotection and final functionalization, were all optimized for industrial production. nih.gov Another scalable method relevant to the synthesis of the carbamate moiety is the Ritter reaction, which can efficiently convert nitriles to N-tert-butyl amides using tert-butyl acetate. nih.gov Careful selection of reagents, solvents, and reaction formats like microreactors are all crucial considerations for creating a commercially viable and sustainable manufacturing process. nih.gov

Chemical Reactivity and Mechanistic Transformations of Tert Butyl Azetidin 3 Yl Ethyl Carbamate

Fundamental Reactivity Derived from Azetidine (B1206935) Ring Strain

The reactivity of azetidines is fundamentally influenced by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. nih.gov This value is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). nih.gov This moderate yet significant ring strain renders the azetidine ring susceptible to cleavage under appropriate conditions, while still allowing for facile handling. nih.govresearchgate.netnih.gov

The strain in the four-membered ring of tert-butyl azetidin-3-yl(ethyl)carbamate makes it a versatile synthetic intermediate. The relief of this strain is a primary driving force for many of its chemical transformations. rsc.orgambeed.com The presence of the nitrogen atom within the ring provides a site for activation, often through protonation or Lewis acid coordination, which further facilitates nucleophilic attack and subsequent ring-opening. apolloscientific.co.ukresearchgate.net The reactivity of the azetidine ring is a key factor in its utility as a building block in the synthesis of more complex nitrogen-containing molecules. rsc.orgambeed.com

Transformations Involving the Tert-butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. nih.gov

The removal of the Boc group from this compound is a critical step in many synthetic routes, allowing for further functionalization of the azetidine nitrogen. This deprotection is typically achieved under acidic conditions. bldpharm.com

Common reagents for N-Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. bldpharm.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine.

Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org This method is particularly useful when other functionalities in the molecule are incompatible with harsher acidic conditions. nih.govorganic-chemistry.org Another mild method involves the use of oxalyl chloride in methanol, which can deprotect a variety of N-Boc protected compounds at room temperature. sigmaaldrich.com

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temp | bldpharm.com |

| Hydrochloric acid (HCl) | Dioxane or Methanol, Room Temp | bldpharm.com |

| Aqueous Phosphoric Acid | 85 wt %, Room Temp | nih.govorganic-chemistry.org |

| Oxalyl Chloride | Methanol, Room Temp | sigmaaldrich.com |

Conversion to Other Amine Derivatives or Functional Groups

Once the Boc group is removed to yield ethyl(azetidin-3-yl)carbamate, the secondary amine of the azetidine ring can be converted into a variety of other functional groups. Standard N-alkylation and N-acylation reactions can be performed to introduce new substituents. researchgate.net For instance, reaction with alkyl halides or acyl chlorides in the presence of a base will yield the corresponding N-alkyl or N-acyl derivatives.

The free amine can also be converted to other functionalities such as sulfonamides by reaction with sulfonyl chlorides, or ureas by reaction with isocyanates. These transformations significantly expand the synthetic utility of the azetidine core.

Azetidine Ring Opening and Expansion Reactions

The strain within the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, which are powerful methods for the synthesis of more complex acyclic amines or larger heterocyclic systems. ambeed.com

Ring-opening of carbamate-protected azetidines can be efficiently achieved using halides or pseudohalides of group I and II metals in liquid sulfur dioxide. rsc.org In this process, sulfur dioxide acts as a polar solvent and a mild Lewis acid to facilitate the reaction. rsc.org

Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been reported. researchgate.net While this specific reaction involves 2,2-disubstituted azetidines, similar principles could potentially be applied to 3-substituted derivatives under appropriate conditions. A proposed mechanism involves the formation of a benzylic carbocation followed by a 6-exo-tet cyclization. researchgate.net

Furthermore, the ring expansion of 3-methyleneazetidines to proline derivatives has been achieved through a formal nih.govresearchgate.net-sigmatropic rearrangement of ammonium (B1175870) ylides generated from the reaction with α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex. nih.gov Although the starting material is different, this demonstrates a pathway for expanding the azetidine ring to a five-membered pyrrolidine (B122466) ring.

Oxidation Reactions of the Azetidine Scaffold

The oxidation of the azetidine scaffold in a molecule like this compound can lead to the formation of azetidinones (β-lactams) or other oxidized species. The specific outcome depends on the oxidant used and the substitution pattern of the azetidine ring.

While direct oxidation of this compound is not widely reported, studies on related N-protected azetidines provide insight into potential transformations. For example, the oxidation of N-benzylazetidine-2-carboxylate with m-chloroperbenzoic acid (MCPBA) can furnish the corresponding azetidine N-oxide. The stability of these N-oxides can be influenced by other functional groups present in the molecule.

In some cases, oxidation can lead to ring-opening or rearrangement. The oxidation of N-tosyl-2-alkylideneazetidines with ozone has been shown to yield β-lactams. aksci.com

Functional Group Interconversions on the Ethylcarbamate Side Chain and Azetidine Ring

The ethylcarbamate side chain and the azetidine ring of this compound offer multiple sites for functional group interconversions.

The carbamate functionality itself can be manipulated. For example, studies on other carbamates have shown that the ethyl ester portion can be altered. worktribe.com While direct transformation of the ethylcarbamate in the title compound is not detailed in the literature, general principles of ester chemistry could apply.

Furthermore, the azetidine ring can be functionalized directly. Recent advances have demonstrated direct and stereoselective C(sp3)–H functionalization of azetidines, as well as diastereoselective alkylation and chemoselective displacement reactions. rsc.org For instance, lithiation of N-Boc-2-arylazetidines has been shown to allow for regioselective functionalization of the azetidine ring. researchgate.netnih.gov Although the substitution pattern is different, this suggests that under appropriate conditions, direct functionalization of the C-H bonds on the azetidine ring of this compound may be possible.

Mechanistic Investigations of Novel Azetidine Transformations

The study of this compound and its derivatives is intrinsically linked to the broader exploration of azetidine chemistry. The inherent ring strain of the four-membered azetidine heterocycle is a driving force for its reactivity, making it a valuable scaffold in organic synthesis and medicinal chemistry. rsc.org While more stable than the highly reactive three-membered aziridines, azetidines undergo a variety of unique transformations that can be triggered under specific reaction conditions. rsc.org Mechanistic investigations into these transformations are crucial for developing new synthetic methodologies and for understanding the stability and potential metabolic pathways of azetidine-containing molecules. nih.gov

Recent advancements have focused on several key areas of azetidine reactivity, including strain-release-driven ring-opening reactions, photocatalyzed cycloadditions, and C-H functionalization. These studies provide a framework for understanding how a compound like this compound might behave and be derivatized.

Ring-Opening Reactions

The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, which can be initiated by nucleophiles or acids. rsc.orgnih.gov The regioselectivity of these reactions is a key area of mechanistic study and is heavily influenced by the substituents on the azetidine ring. magtech.com.cn

For an unsymmetrical derivative such as this compound, the reaction pathway depends on several factors:

Activation: The azetidine nitrogen is often activated to facilitate ring-opening. This can be achieved through protonation under acidic conditions or by converting it into a quaternary azetidinium salt. magtech.com.cn The tert-butoxycarbonyl (Boc) group on the exocyclic nitrogen in the title compound is acid-labile, but the ring nitrogen's basicity is a key factor. acs.org

Nucleophilic Attack: Nucleophiles can attack one of the two endocyclic carbon atoms adjacent to the nitrogen. The regioselectivity is governed by electronic and steric effects. magtech.com.cn For instance, in N-activated azetidines, nucleophilic attack often occurs at the less substituted carbon. However, substituents that can stabilize a positive charge, such as aryl or vinyl groups at the C2 position, can direct the nucleophile to that position. magtech.com.cn

Intramolecular vs. Intermolecular Reactions: Ring-opening can occur via an intramolecular nucleophile, as has been observed in N-substituted azetidines with a pendant amide group, leading to decomposition. nih.gov Studies have shown that the rate of this acid-mediated decomposition is pH-dependent, with faster rates at lower pH, confirming that protonation of the azetidine nitrogen is a critical preliminary step. nih.gov

A mechanistic study on a series of N-aryl azetidines revealed an acid-mediated intramolecular ring-opening decomposition. The proposed mechanism involves the protonation of the azetidine nitrogen, followed by a nucleophilic attack from a pendant amide. The stability of these compounds was directly correlated with the pKa of the azetidine nitrogen. nih.gov

Table 1: pH-Dependent Stability of an N-Substituted Azetidine Analogue

| pH | Half-life (T1/2) | Stability |

|---|---|---|

| 1.8 | 0.5 h | Rapid Decomposition |

| 2.7 | 1.2 h | Moderate Decomposition |

| 7.0 | Stable | No Decomposition |

Data adapted from studies on related N-aryl azetidines to illustrate the principle of acid-mediated decomposition. nih.gov

Photochemical Transformations

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing azetidines. acs.orgnih.gov While this is a synthetic route, mechanistic studies of this and related photochemical reactions provide insight into the reverse process and other light-induced transformations.

Recent research has expanded the scope of this reaction by employing visible-light photocatalysis. rsc.org In one approach, an Ir(III) photocatalyst is used to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, which then react with alkenes to form azetidines. rsc.org Another strategy involves activating a styrene (B11656) moiety via a photocatalyst to an excited triplet state, which then undergoes an intramolecular [2+2] cycloaddition with a tethered oxime to yield a bicyclic azetidine. nih.gov These mechanisms highlight the potential for using light to induce novel transformations in azetidine-containing molecules, possibly leading to complex polycyclic structures.

Table 2: Key Factors in Photocatalytic Azetidine Synthesis

| Factor | Description | Mechanistic Implication |

|---|---|---|

| Photocatalyst | e.g., fac-[Ir(dFppy)3] | Activates a reaction partner via triplet energy transfer. rsc.org |

| Imine Source | Oxime esters, 2-isoxazoline-3-carboxylates | Serve as stable imine precursors that react in an excited state. rsc.orgacs.org |

| Alkene Component | Activated or styrenyl alkenes | Undergoes cycloaddition with the excited imine equivalent. acs.orgnih.gov |

| Reaction Type | Intermolecular or Intramolecular | Determines whether a simple azetidine or a bicyclic system is formed. rsc.orgnih.gov |

This table summarizes findings from recent studies on novel azetidine synthesis. rsc.orgacs.orgnih.gov

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions have also been employed to construct azetidine rings, and the mechanisms of these transformations are under investigation. One such mechanism involves the C(sp³)–H activation of an amino-alkyl group. The key step is a reductive elimination at an alkyl-Pd(IV) intermediate, which is promoted by an oxidant. This process generates an octahedral Pd(IV) species that undergoes intramolecular cyclization to form the azetidine ring. rsc.org Understanding such organometallic pathways is crucial for developing methods to functionalize the C-H bonds of a pre-existing azetidine ring, a highly sought-after transformation in medicinal chemistry.

These mechanistic investigations into the reactivity of the azetidine core provide a predictive framework for the chemical behavior of this compound. The interplay of ring strain, the electronic nature of its substituents, and the reaction conditions dictates the outcome of its chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of organic compounds. For tert-butyl azetidin-3-yl(ethyl)carbamate, ¹H and ¹³C NMR spectroscopy, supplemented by advanced 2D techniques, provides a complete picture of the molecule's framework.

While a specific, published spectrum for this exact compound is not widely available, a detailed analysis can be constructed based on well-established chemical shift principles and data from closely related N-Boc protected azetidine (B1206935) derivatives. chemicalbook.comnih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| tert-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 | Singlet for 9 equivalent protons. |

| tert-Butyl (C) | - | ~79.5 | Quaternary carbon of the Boc group. |

| Carbamate (B1207046) (C=O) | - | ~156.0 | Carbonyl carbon, characteristic of carbamates. |

| Ethyl CH₂ | ~3.2-3.4 (q, 2H) | ~40.5 | Quartet coupled to the ethyl CH₃ group. |

| Ethyl CH₃ | ~1.1-1.2 (t, 3H) | ~14.0 | Triplet coupled to the ethyl CH₂ group. |

| Azetidine CH (C3) | ~4.4-4.6 (m, 1H) | ~50.0 | Methine proton at the 3-position. |

| Azetidine CH₂ (C2/C4) | ~3.8-4.2 (m, 4H) | ~53.0 | Methylene protons of the azetidine ring. |

| Azetidine NH | Variable (broad s, 1H) | - | Broad singlet, position dependent on solvent and concentration. |

Note: Predicted values are based on data for analogous compounds and standard chemical shift tables. oregonstate.eduwisc.edu 's' denotes singlet, 't' triplet, 'q' quartet, and 'm' multiplet.

To unambiguously assign the signals and elucidate the precise connectivity and spatial relationships within the molecule, 2D NMR experiments are indispensable.

A correlation between the tert-butyl protons (~1.45 ppm) and the carbamate carbonyl carbon (~156.0 ppm).

Correlations between the ethyl CH₂ protons (~3.3 ppm) and both the azetidine C3 carbon (~50.0 ppm) and the carbamate carbonyl carbon (~156.0 ppm).

Correlations from the azetidine C3 methine proton (~4.5 ppm) to the adjacent C2/C4 ring carbons (~53.0 ppm).

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space proximity of protons, which is vital for confirming stereochemistry and conformation. For instance, NOE correlations would be expected between the protons of the ethyl group and the C3 proton of the azetidine ring, confirming their close spatial arrangement.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This specialized technique can be used to confirm the nitrogen environment. Research on similar N-Boc-azetidine structures shows that correlations can be observed between the azetidine ring protons and the azetidine nitrogen atom, providing definitive evidence for the substitution pattern on the heterocyclic ring. researchgate.net

The four-membered azetidine ring possesses a strained, non-planar conformation which significantly influences the chemical shifts and coupling constants of its protons. organic-chemistry.org The protons on the C2 and C4 positions are typically diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum, often as complex multiplets due to both geminal (coupling to each other) and vicinal (coupling to the C3 proton) interactions. The exact coupling constants are dependent on the dihedral angles between the protons, providing further insight into the ring's conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the key functional groups within a molecule. jmchemsci.comjmchemsci.com

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Azetidine) | Stretching | 3300 - 3400 | Moderate, potentially broad peak indicating the secondary amine. |

| C-H (Alkyl) | Stretching | 2850 - 2980 | Strong, sharp peaks from the tert-butyl and ethyl groups. |

| C=O (Carbamate) | Stretching | 1680 - 1700 | Very strong, sharp absorption, characteristic of the Boc protecting group. rsc.org |

| N-H (Azetidine) | Bending | 1500 - 1600 | Moderate absorption. |

| C-O (Carbamate) | Stretching | 1160 - 1250 | Strong absorption associated with the C-O bond of the ester functionality. |

| C-N (Azetidine/Carbamate) | Stretching | 1000 - 1200 | Moderate absorptions. |

The FT-IR spectrum of this compound would be dominated by the intense carbonyl stretch of the carbamate group. The presence of a band in the N-H stretching region would confirm the secondary nature of the azetidine ring. While Raman spectroscopy provides complementary information, the most diagnostic peaks for this structure are readily observed by FT-IR. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) serves two critical purposes: it provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, and it reveals the fragmentation pattern, which offers corroborating structural evidence.

The molecular formula for this compound is C₁₀H₂₀N₂O₂. Its monoisotopic mass is 200.1525 Da. HRMS analysis would be expected to detect this mass with high precision (typically within 5 ppm).

Predicted HRMS Adducts

| Adduct | Calculated m/z |

| [M+H]⁺ | 201.1598 |

| [M+Na]⁺ | 223.1417 |

Data sourced from prediction databases.

The fragmentation of N-Boc protected amines under mass spectrometry conditions is well-documented and follows characteristic pathways. nih.govnih.gov The primary fragmentation involves the loss of neutral molecules derived from the tert-butyl group.

Primary Fragmentation Pathways

| Neutral Loss | Mass Lost (Da) | Resulting Fragment m/z ([M+H]⁺) | Mechanism |

| Isobutylene (B52900) (C₄H₈) | 56 | 145.1028 | A common and often base peak fragmentation for t-Boc groups, proceeding via a six-membered ring transition state (McLafferty-like rearrangement). reddit.com |

| Isobutylene + CO₂ | 100 | 101.1075 | Subsequent loss of carbon dioxide from the [M+H-56]⁺ fragment, resulting in a protonated ethyl-azetidin-3-amine. This loss of 100 Da is highly diagnostic for the t-Boc group. nih.gov |

| Ethyl Group (C₂H₅) | 29 | 172.1235 | Alpha-cleavage adjacent to the nitrogen atom. libretexts.org |

These predictable fragmentation patterns provide powerful confirmation of the presence and connectivity of the tert-butyl carbamate moiety attached to the azetidine nitrogen.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. However, this technique requires a suitable single crystal of the compound or a derivative.

Currently, there is no publicly available crystal structure for this compound or its immediate derivatives in crystallographic databases. While the synthesis and reactivity of N-Boc-azetidines are explored in the literature, crystallographic studies for this specific substitution pattern have not been reported. rsc.orgrsc.org Should a suitable crystal be obtained, X-ray analysis would provide ultimate confirmation of the structural details inferred from spectroscopic methods.

Computational and Theoretical Investigations of Tert Butyl Azetidin 3 Yl Ethyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular geometry and electronic characteristics of tert-butyl azetidin-3-yl(ethyl)carbamate. researchgate.net These computational methods allow for the precise determination of the molecule's three-dimensional structure by finding the lowest energy conformation.

The process begins with the optimization of the molecular geometry, where DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are used to calculate the most stable arrangement of atoms. researchgate.netnih.gov This yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the calculations would determine the precise lengths of the C-N and C-C bonds within the strained azetidine (B1206935) ring and the geometry of the tert-butoxycarbonyl (Boc) protecting group.

Beyond geometry, these calculations provide a detailed picture of the molecule's electronic structure. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. ekb.eg

Furthermore, the generation of a Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across the molecule. researchgate.net The MESP map highlights electron-rich regions (negative potential), typically around the oxygen atoms of the carbamate (B1207046) and the nitrogen of the azetidine ring, which are susceptible to electrophilic attack. Conversely, it identifies electron-poor regions (positive potential), usually around the hydrogen atoms, indicating sites for nucleophilic interaction. This analysis is vital for understanding intermolecular interactions. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations

| Parameter | Description | Typical Calculated Value Range |

| Azetidine C-N Bond Length | The length of the carbon-nitrogen bonds within the four-membered ring. | 1.47 - 1.49 Å |

| Azetidine C-C Bond Length | The length of the carbon-carbon bonds within the four-membered ring. | 1.55 - 1.57 Å |

| Carbamate C-N Bond Length | The length of the bond between the carbamate carbon and the azetidine nitrogen. | 1.35 - 1.38 Å |

| Azetidine Ring Puckering Angle | The dihedral angle that defines the non-planarity of the ring. | 30° - 40° |

Conformational Analysis of the Azetidine Ring and Carbamate Side Chain

The conformational flexibility of this compound is primarily dictated by the interplay between the azetidine ring's puckering and the rotation around the carbamate side chain's bonds.

The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain. rsc.org Electron diffraction studies on the parent azetidine molecule have characterized this with a dihedral angle of approximately 37°. rsc.org Computational analysis for substituted azetidines confirms that this puckering is a dominant structural feature, influencing the spatial orientation of substituents. researchgate.net The nitrogen atom of the ring can also undergo inversion, a dynamic process that can lead to different conformers, although this barrier can be influenced by the nature of the N-substituent. cnr.it

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can then be compared with experimental data to validate the computed structures. nih.gov

After obtaining an optimized molecular geometry through DFT, the same level of theory can be used to calculate vibrational frequencies. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net While calculated frequencies often have a systematic error, they can be scaled by a known factor to achieve excellent agreement with experimental IR spectra, aiding in the assignment of complex vibrational modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net These theoretical chemical shifts are then compared against experimentally obtained NMR spectra. A high degree of correlation between the predicted and measured spectra confirms that the computationally determined low-energy conformation is indeed the structure that exists in solution or the solid state. nih.gov This comparison is a crucial step for validating the accuracy of the chosen computational model. ekb.eg

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) (DFT/GIAO) | Experimental Chemical Shift (δ, ppm) |

| Carbamate C=O | 155.8 | 156.2 |

| tert-Butyl Quaternary C | 79.5 | 79.9 |

| Azetidine CH | 48.2 | 48.5 |

| Azetidine CH₂ | 35.1 | 35.4 |

| tert-Butyl CH₃ | 28.3 | 28.6 |

| Ethyl CH₂ | 42.5 | 42.9 |

| Ethyl CH₃ | 14.7 | 15.1 |

Note: The data in this table is representative and intended for illustrative purposes.

Molecular Modeling and Docking Studies in Rational Ligand Design (focus on design principles, not specific biological results)

In the context of rational ligand design, molecular modeling of this compound serves to abstract its structural and chemical features for use as a scaffold. The focus is on the design principles that make the azetidine core a valuable component in medicinal chemistry. researchgate.netnih.gov

Azetidine scaffolds are prized for their ability to introduce three-dimensional complexity into otherwise flat molecules. acs.org Unlike more flexible linkers, the semi-rigid, puckered azetidine ring provides well-defined exit vectors for substituents, allowing for precise control over their spatial arrangement. Computational modeling is used to map these vectors and understand how modifications at different positions on the ring will project into 3D space. acs.org

The design principles derived from modeling this compound include:

Vector Space Analysis: The model helps in understanding the directional properties of the bonds available for further chemical modification. This guides the design of compound libraries where diversity is generated in a spatially intelligent manner. acs.org

Pharmacophore Feature Mapping: Computational models are used to identify and map the key pharmacophoric features, such as hydrogen bond donors (the azetidine N-H), hydrogen bond acceptors (the carbamate oxygens), and hydrophobic regions (the tert-butyl and ethyl groups). This map is the foundational blueprint for designing new molecules with similar interaction capabilities.

The goal of these modeling studies is not to predict a specific biological effect but to understand the intrinsic properties of the scaffold itself, thereby enabling its intelligent incorporation into larger, more complex molecules. mit.edu

Analysis of Computed Molecular Descriptors Relevant to Scaffold Exploration

Computed molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. For a scaffold like this compound, these descriptors are crucial for assessing its drug-likeness and suitability for inclusion in screening libraries. nih.govutexas.edu The analysis focuses on properties that influence a compound's pharmacokinetics, such as absorption and distribution. nih.gov

Key computed descriptors include:

Topological Polar Surface Area (TPSA): TPSA is calculated as the sum of the solvent-accessible surface areas of all polar atoms (usually oxygen and nitrogen) and their attached hydrogens. peter-ertl.com It is a strong predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better penetration of the blood-brain barrier. nih.gov

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (oiliness). It is a critical factor in determining how a drug distributes in the body and permeates through biological membranes. This value is often computationally estimated (e.g., as ClogP or XlogP). nih.gov

Rotatable Bonds: The number of rotatable bonds is a measure of the molecule's conformational flexibility. A lower number of rotatable bonds (typically <10) is often desirable as it reduces the entropic penalty upon binding to a target and can lead to improved oral bioavailability. nih.gov

These descriptors are calculated at the design stage to filter and prioritize scaffolds. nih.gov By analyzing these computed values for this compound, chemists can gauge its potential as a building block for developing new chemical entities with favorable drug-like properties.

Table 3: Key Computed Molecular Descriptors for this compound

| Descriptor | Definition | Computed Value | Relevance in Scaffold Exploration |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 200.28 g/mol | Influences size, diffusion, and general adherence to guidelines like Lipinski's Rule of Five. |

| XLogP3 | A computationally derived measure of lipophilicity. | 1.3 | Predicts solubility and permeability. Values between 1-3 are often targeted. |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms. | 38.8 Ų | Correlates with passive molecular transport through membranes and bioavailability. peter-ertl.com |

| Rotatable Bond Count | Number of bonds that allow free rotation. | 4 | An indicator of molecular flexibility; lower counts are often preferred for better binding affinity. nih.gov |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 1 | Key for molecular recognition and interaction with biological targets. |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 3 | Key for molecular recognition and interaction with biological targets. |

Note: Values are calculated or sourced for the specific compound.

Applications As a Building Block in Complex Chemical Synthesis

Role in the Construction of Advanced Heterocyclic Scaffolds

The azetidine (B1206935) core is a valuable starting point for the synthesis of more complex heterocyclic systems. The inherent ring strain of the four-membered ring can be harnessed in ring-opening or ring-expansion reactions to access a variety of other heterocyclic structures. rsc.orgresearchwithrutgers.com Functionalized azetidines, such as tert-butyl azetidin-3-yl(ethyl)carbamate, serve as key precursors in the assembly of advanced molecular frameworks, including fused, bridged, and spirocyclic scaffolds. nih.govnih.govbroadinstitute.org

The synthesis of such complex structures often begins with a densely functionalized azetidine core. nih.govnih.gov For instance, synthetic sequences can be designed to elaborate the azetidine ring through reactions like intramolecular cyclizations or cycloadditions. rsc.org The Boc-protected amine in this compound is stable under various reaction conditions, allowing for manipulations at the azetidine nitrogen or other positions before its selective removal to reveal a reactive secondary amine for further diversification. This strategic approach enables the construction of novel three-dimensional structures that are of significant interest in drug discovery. nih.govbroadinstitute.org Research has demonstrated the transformation of functionalized azetidines into a wide array of structurally unique molecular scaffolds, highlighting their role as versatile synthons in modern organic chemistry. rsc.orgnih.gov

Table 1: Examples of Advanced Scaffolds Derived from Azetidine Precursors

| Scaffold Type | Description | Synthetic Strategy | Reference |

| Spirocyclic Azetidines | Structures where the azetidine ring is joined to another ring system through a single shared carbon atom. | Intramolecular cyclization following metalation of an aminonitrile precursor derived from a functionalized azetidine. | nih.gov |

| Fused Heterocycles | Bicyclic or polycyclic systems where the azetidine ring shares two adjacent atoms with another ring. | Ring-closing metathesis of an N-allylated azetidine derivative to form an eight-membered ring fused to the azetidine. | nih.gov |

| Bridged Systems | Bicyclic systems where the azetidine is part of a structure connected by a bridge of one or more atoms. | Intramolecular substitution reactions on appropriately functionalized azetidine precursors. | nih.govnih.gov |

| Functionalized Piperidines | Six-membered heterocyclic compounds. | Ring transformation of azetidines through nucleophilic ring-opening and rearrangement reactions. | rsc.org |

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library, for high-throughput screening. cuny.eduualberta.ca Azetidine derivatives are valuable scaffolds for generating such libraries due to their rigid core and the ability to introduce diversity at multiple points. nih.govnih.govbroadinstitute.org

This compound is well-suited for this purpose. The Boc protecting group is compatible with many synthetic transformations used in library synthesis and can be readily removed under acidic conditions. This allows for a modular approach where the azetidine core is first attached to a solid support, followed by a series of diversification reactions. For example, a 1,976-membered library of spirocyclic azetidines was successfully synthesized using a solid-phase approach, demonstrating the utility of these building blocks in creating large and diverse collections of compounds for screening. nih.govbroadinstitute.org The use of building blocks like this compound enables the generation of libraries with high skeletal diversity, which is crucial for exploring new chemical space in drug discovery programs. nih.gov

Precursor to Ligands and Small Molecule Probes for Chemical Biology Studies

Small molecules that can selectively bind to biological macromolecules are essential tools in chemical biology for probing protein function and validating drug targets. The azetidine ring is an attractive scaffold for the design of such ligands and probes. rsc.org Its rigid, three-dimensional structure can help to pre-organize appended functional groups into a conformation that is favorable for binding, potentially increasing affinity and selectivity.

After removal of the Boc group, this compound reveals a secondary amine at the 3-position. This amine serves as a crucial functional handle for introducing a wide variety of substituents through reactions like acylation, alkylation, or sulfonylation. This allows for the synthesis of a diverse range of potential ligands. Furthermore, the azetidine nitrogen itself can be functionalized, providing another point for modification. rsc.org For example, azetidine derivatives have been successfully developed as inhibitors of gamma-aminobutyric acid (GABA) uptake, demonstrating their potential as neurologically active agents. nih.gov The ability to selectively functionalize different positions of the azetidine ring makes compounds like this compound valuable precursors for creating customized molecular probes and ligands for biological investigation. rsc.orgnih.gov

Strategic Integration into Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comepa.gov Azetidines are excellent scaffolds for SAR exploration because their conformationally restricted nature provides a well-defined molecular framework. nih.govnih.gov By systematically modifying the substituents on the azetidine ring, chemists can probe the specific interactions between a molecule and its biological target.

This compound provides a platform for generating a series of analogues for SAR studies. The core azetidine structure can be maintained while varying the groups attached to the exocyclic amine (after deprotection) and the ring nitrogen. This synthetic accessibility allows for the creation of diversified compounds to map the SAR landscape. researchgate.net For instance, using different stereoisomers of an azetidine scaffold allows for the generation of "built-in SAR," providing insights into the stereochemical requirements for activity. nih.gov Studies on ethyl carbamates have shown that systematic structural modifications can be correlated to changes in biological endpoints, underscoring the value of this approach. researchgate.netnih.govnih.gov The integration of the this compound motif into potential drug candidates allows for a methodical investigation of how size, shape, and functionality impact efficacy and selectivity.

Applications in the Development of Spatially Constrained Molecular Architectures

Introducing conformational rigidity into a molecule is a widely used strategy in drug design to improve properties such as binding affinity, selectivity, and metabolic stability. The four-membered ring of azetidine is significantly more constrained than acyclic chains or larger heterocyclic rings like pyrrolidine (B122466) or piperidine (B6355638). researchwithrutgers.com This inherent rigidity makes this compound an important building block for constructing spatially defined molecular architectures.

The azetidine ring fixes the relative positions of its substituents, reducing the entropic penalty upon binding to a target protein. This can lead to a significant increase in binding affinity. Azetidine derivatives have been explored as conformationally constrained analogues of bioactive molecules like GABA and β-alanine. nih.gov The defined geometry of the azetidine scaffold ensures that the appended functional groups are presented to the biological target in a specific spatial orientation. The reactivity of the strained azetidine ring, while making its synthesis challenging, also provides unique opportunities for its use in constructing novel and complex molecular shapes that would be difficult to access by other means. researchwithrutgers.comrsc.org

Table 2: Key Properties of this compound for Synthetic Applications

| Property | Significance in Synthesis | Relevant Applications |

| Azetidine Ring | A strained, conformationally rigid four-membered heterocycle. | Provides a 3D scaffold for spatially constrained architectures; can undergo ring-opening/expansion. researchwithrutgers.comnih.gov |

| Boc-Protected Amine | A stable protecting group that can be selectively removed under acidic conditions. | Enables sequential, controlled functionalization at other sites; suitable for multi-step and library synthesis. nih.govcuny.edu |

| Functional Handles | Possesses two key sites for modification: the azetidine ring nitrogen and the exocyclic secondary amine (after deprotection). | Allows for the introduction of diverse substituents to build ligands and probe SAR. rsc.orgresearchgate.net |

| Ethyl Group | A small alkyl substituent on the carbamate (B1207046) nitrogen. | Influences the steric and electronic environment around the pharmacophore, contributing to SAR. researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving research towards greener synthetic methods. For azetidines, this involves moving away from stoichiometric reagents and harsh conditions towards more atom-economical and environmentally benign processes.

Key research areas include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds provides a direct and efficient route to azetidines and other N-heterocycles. acs.orgorganic-chemistry.org These methods often feature low catalyst loadings and utilize inexpensive reagents, making them highly attractive for sustainable manufacturing. acs.org

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for azetidine (B1206935) synthesis. rsc.orgresearchgate.net These reactions can be driven by low-energy light sources and often proceed under mild conditions, minimizing energy consumption and waste. rsc.orgchemrxiv.org For instance, an iridium(III) photocatalyst has been used to activate 2-isoxazoline-3-carboxylates for [2+2] cycloaddition with alkenes. rsc.org Similarly, copper-catalyzed photoinduced radical cyclizations of ynamides offer a regioselective route to functionalized azetidines. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and sustainability. acs.orgacs.org Flow technology allows for precise control over reaction parameters and enables the use of highly reactive intermediates that would be difficult to handle in traditional batch processes. acs.org The combination of flow chemistry with greener solvents, such as cyclopentylmethyl ether (CPME), further enhances the sustainability of azetidine synthesis. acs.orgacs.org

Lanthanide Catalysis: The use of catalysts like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) for the regioselective intramolecular aminolysis of epoxy amines presents a novel and high-yielding pathway to azetidines that tolerates a wide range of functional groups. frontiersin.org

Exploration of Novel Reactivities and Catalytic Transformations of Azetidine Carbamates

The inherent ring strain of the azetidine core imparts unique reactivity that can be harnessed for novel chemical transformations. rsc.orgrsc.org Future research will focus on leveraging this reactivity to create complex molecular architectures from simple azetidine carbamate (B1207046) precursors.

Emerging areas of exploration are:

Strain-Release Functionalization: The considerable ring strain of azetidines (25.5 kcal/mol) makes them excellent candidates for ring-opening and ring-expansion reactions, providing access to other important heterocyclic systems. rsc.orgrsc.org

Directed Lithiation: The Boc protecting group on the azetidine nitrogen can act as a directing group for lithiation, enabling regioselective functionalization at positions that are otherwise difficult to access. nih.govrsc.org For example, N-Boc-3-iodoazetidine can serve as a versatile precursor to C3-lithiated azetidines, which can be trapped with various electrophiles. acs.orgacs.org The reactivity of these lithiated intermediates can be highly dependent on substituents, with some systems undergoing self-condensation to form novel peptidomimetics. rsc.org

Azetine Intermediates: The generation of unsaturated 2-azetine intermediates from N-Boc protected azetidines opens up further avenues for functionalization. nih.govacs.orgnih.gov These strained imines can be generated in situ and trapped with electrophiles, providing access to 2-substituted 2-azetines, which are valuable building blocks for further synthetic manipulation. nih.govnih.gov

Table 1: Examples of Novel Reactivity in N-Boc-Azetidine Systems

| Precursor | Reagents | Key Intermediate/Transformation | Product Type | Reference(s) |

| N-Boc-3-iodoazetidine | n-Hexyllithium, Electrophile | C3-lithiation / Electrophile trapping | C3-functionalized azetidines | acs.orgacs.org |

| N-Boc-2-arylazetidines | s-BuLi / TMEDA | α-lithiation / Self-condensation | Azetidine-based peptidomimetics | nih.govrsc.org |

| N-Boc-3-methoxyazetidine | s-BuLi | α-lithiation–elimination | N-Boc-2-lithio-2-azetine | 2-Substituted 2-azetines |

| Ynamides | Copper photocatalyst, Visible light | Radical 4-exo-dig cyclization | Functionalized azetidines | nih.govnih.gov |

Advanced Automation and High-Throughput Synthesis Methodologies

To accelerate the discovery of new bioactive molecules and materials, there is a growing need for automated and high-throughput synthetic methods.

Automated Flow Synthesis: The integration of flow reactors with automated control systems enables the rapid and reproducible synthesis of compound libraries. acs.orgrsc.org Automated platforms can perform multi-step sequences, including reaction, workup, and purification, minimizing manual intervention. rsc.org This approach is particularly well-suited for optimizing reaction conditions and exploring the scope of new transformations involving azetidine carbamates.

Capsule-Based Synthesis: The development of pre-packaged capsules containing all necessary reagents for a specific transformation offers a simplified and safe approach to automated synthesis, which could be adapted for the derivatization of azetidines.

Integration with Machine Learning and AI for Retrosynthetic Analysis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by providing powerful predictive tools to chemists. chemai.ioengineering.org.cn

Retrosynthesis Prediction: AI models, particularly those based on transformer architectures like SynFormer, are becoming increasingly adept at predicting retrosynthetic pathways. rsc.orgchemrxiv.org For less common heterocycles like azetidines, where reaction data may be sparse, transfer learning techniques can be employed to adapt models trained on large, general reaction datasets. nih.govmdpi.com This allows for the generation of viable synthetic routes to novel azetidine targets that might be overlooked by human chemists. rsc.orgnih.gov

Reaction Outcome and Yield Prediction: Computational models can predict the feasibility and potential yield of reactions. mit.eduthescience.dev By calculating properties like frontier orbital energies, these models can quickly screen pairs of reactants to determine if they are likely to form the desired azetidine product under specific catalytic conditions, such as photocatalysis. mit.eduthescience.dev This pre-screening approach saves significant time and resources compared to traditional trial-and-error experimentation. thescience.dev

Data-Rich Experimentation: The use of in-situ sensors to monitor reaction variables (e.g., temperature, color, pressure) generates large datasets that can be used to train more accurate ML models. chemai.io These models can then predict reaction progress and outcomes in real-time, enabling more precise control over the synthesis. chemai.io

Table 2: Application of AI/ML in Azetidine Synthesis

| AI/ML Application | Methodology | Goal | Potential Impact | Reference(s) |

| Retrosynthesis | Transfer Learning, Transformer Models | Predict synthetic routes for novel heterocycles | Overcome low data availability for uncommon scaffolds like azetidines | rsc.orgnih.govmdpi.com |

| Reaction Prediction | Computational Modeling (Frontier Orbital Energies) | Predict reactivity of alkene-oxime pairs in photocatalysis | Pre-screen substrates to avoid non-viable reactions | mit.eduthescience.dev |

| Route Design | AI-driven platforms | Propose diverse and efficient synthetic routes | Accelerate drug discovery and process development | engineering.org.cnrsc.org |

Expanding the Scope of Azetidine Carbamate Derivatives for Diverse Research Applications

The versatility of the azetidine scaffold ensures its continued exploration in various scientific fields. Future work on tert-butyl azetidin-3-yl(ethyl)carbamate and its analogues will likely focus on expanding their applications beyond established roles.

Medicinal Chemistry: Azetidine carbamates have proven to be highly efficient covalent inhibitors of enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is implicated in neuroinflammation. nih.govacs.orgsci-hub.se Future research will involve creating diverse libraries of azetidine derivatives to probe other biological targets and develop new therapeutic agents for neurological disorders, cancer, and infectious diseases. medwinpublishers.comsciencedaily.com

Materials Science: The inherent strain and rigid structure of azetidines make them promising candidates for the development of novel energetic materials. chemrxiv.orgresearchgate.net The functional handles provided by carbamate derivatives allow for the fine-tuning of physical properties such as density, oxygen balance, and thermal stability. chemrxiv.org

Agrochemicals: The favorable pharmacokinetic properties imparted by the azetidine ring in pharmaceuticals are also desirable in agrochemicals. chemrxiv.org Research into azetidine carbamate derivatives could lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

常见问题

Q. What are the key steps and reaction conditions for synthesizing tert-butyl azetidin-3-yl(ethyl)carbamate?

The synthesis involves coupling tert-butyl carbamate with an azetidine derivative under basic conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane or THF are preferred to stabilize intermediates .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions .

- Base choice : Triethylamine or NaHCO₃ is used to neutralize HCl generated during carbamate formation .

- Monitoring : Reaction progress is tracked via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which purification methods are most effective for isolating this compound?

Common methods include:

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3 ratio) achieves >95% purity .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 120–125°C) .

- Distillation : For large-scale batches, short-path distillation under reduced pressure (0.1–1 mmHg) minimizes thermal degradation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 3.5–4.0 ppm for azetidine protons) and ¹³C NMR (δ 80–85 ppm for carbamate carbonyl) .

- Mass spectrometry : ESI-MS (m/z 338.44 [M+H]⁺) confirms molecular weight .

- HPLC purity analysis : Retention time consistency (e.g., 8.2 min on C18 column) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

Kinetic studies reveal:

- Rate dependence : Second-order kinetics under basic conditions, with a transition state stabilized by hydrogen bonding to the azetidine nitrogen .

- Steric effects : The tert-butyl group slows reactions at the carbamate carbonyl due to steric hindrance (krel = 0.3 vs. methyl analogs) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict activation energies of 15–20 kcal/mol for SN2 pathways .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies show:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group (t₁/₂ = 2–4 hr) via protonation of the carbonyl oxygen .

- Neutral/basic conditions (pH 7–9) : Stable for >48 hr, with degradation primarily due to oxidation of the azetidine ring .

- Buffered solutions : Phosphate buffer (pH 7.4) at 4°C preserves >90% integrity for 72 hr .

Q. What strategies are used to study the biological interactions of this compound with enzyme targets?

Methodologies include:

- Surface plasmon resonance (SPR) : Immobilize enzymes on sensor chips to measure binding affinity (KD = 10–100 µM) .